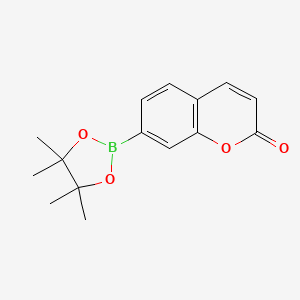

Coumarin-7-pinacolboronate

Vue d'ensemble

Description

L’ester pinacolique de l’acide boronique de la coumarine est un composé chimique connu pour ses propriétés fluorescentes et sa capacité à détecter les espèces réactives de l’oxygène et de l’azote. Il s’agit d’une forme plus soluble de l’acide boronique de la coumarine et il est largement utilisé dans la recherche biochimique pour détecter le peroxynitrite, l’acide hypochloreux et le peroxyde d’hydrogène .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’ester pinacolique de l’acide boronique de la coumarine implique généralement la réaction de l’acide boronique de la coumarine avec le pinacol en présence d’un catalyseur approprié. Les conditions de réaction comprennent souvent l’utilisation de solvants tels que le diméthylsulfoxyde (DMSO) ou l’éthanol, et la réaction est effectuée à des températures et des pH contrôlés pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle de l’ester pinacolique de l’acide boronique de la coumarine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et un contrôle précis des paramètres de réaction pour garantir la cohérence et la qualité. Le produit est ensuite purifié à l’aide de techniques telles que la chromatographie sur colonne afin d’atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : L’ester pinacolique de l’acide boronique de la coumarine subit diverses réactions chimiques, notamment :

Oxydation : Il réagit avec des agents oxydants tels que le peroxynitrite, l’acide hypochloreux et le peroxyde d’hydrogène pour former des produits fluorescents

Réactifs et conditions courants :

Agents oxydants : Peroxynitrite, acide hypochloreux, peroxyde d’hydrogène.

Solvants : Diméthylsulfoxyde (DMSO), éthanol.

Catalyseurs : Les catalyseurs au palladium sont souvent utilisés dans les réactions de substitution.

Principaux produits : Le principal produit formé par l’oxydation de l’ester pinacolique de l’acide boronique de la coumarine est la 7-hydroxycoumarine, qui présente une forte fluorescence .

Applications De Recherche Scientifique

L’ester pinacolique de l’acide boronique de la coumarine a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme sonde fluorescente pour détecter les espèces réactives de l’oxygène et de l’azote

Biologie : Employé dans l’étude du stress oxydatif et des espèces réactives dans les systèmes biologiques

Médecine : Utilisation potentielle dans les outils de diagnostic pour surveiller les maladies liées au stress oxydatif

Industrie : Utilisé dans le développement de capteurs et de systèmes de détection pour la surveillance environnementale

Mécanisme D'action

Le mécanisme par lequel l’ester pinacolique de l’acide boronique de la coumarine exerce ses effets implique l’oxydation du groupe ester borique par les espèces réactives de l’oxygène et de l’azote. Cette oxydation entraîne la formation de 7-hydroxycoumarine, un produit fluorescent qui peut être facilement détecté à l’aide de la spectroscopie de fluorescence. Les cibles moléculaires comprennent le peroxynitrite, l’acide hypochloreux et le peroxyde d’hydrogène, qui sont connus pour oxyder le groupe ester borique .

Composés similaires :

Ester pinacolique de l’acide phénylboronique : Un autre ester borique utilisé dans la synthèse organique et comme élément constitutif dans diverses réactions chimiques.

Acide boronique de la coumarine : Le composé parent de l’ester pinacolique de l’acide boronique de la coumarine, utilisé pour des applications similaires, mais avec une solubilité inférieure

Unicité : L’ester pinacolique de l’acide boronique de la coumarine est unique en raison de sa solubilité accrue par rapport à l’acide boronique de la coumarine, ce qui le rend plus adapté à une utilisation en milieux aqueux. Ses fortes propriétés fluorescentes et sa capacité à détecter plusieurs espèces réactives en font un outil précieux en recherche biochimique .

Comparaison Avec Des Composés Similaires

Phenylboronic Acid Pinacol Ester: Another boronic ester used in organic synthesis and as a building block in various chemical reactions.

Coumarin Boronic Acid: The parent compound of Coumarin Boronic Acid Pinacolate Ester, used for similar applications but with lower solubility

Uniqueness: Coumarin Boronic Acid Pinacolate Ester is unique due to its enhanced solubility compared to Coumarin Boronic Acid, making it more suitable for use in aqueous environments. Its strong fluorescent properties and ability to detect multiple reactive species make it a valuable tool in biochemical research .

Activité Biologique

Coumarin-7-pinacolboronate (CBU) is a synthetic compound that has garnered attention due to its unique fluorescent properties and its application as a probe for detecting reactive oxygen species (ROS). This article delves into the biological activity of CBU, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of this compound

CBU is a derivative of coumarin that features a boronate group, making it particularly useful in biochemical research. It primarily targets ROS, such as hydrogen peroxide (H₂O₂), peroxynitrite, and hypochlorous acid. The interaction between CBU and ROS leads to the generation of a highly fluorescent product, enabling researchers to monitor oxidative stress in biological systems .

Nucleophilic Reaction with ROS

CBU operates through a nucleophilic reaction with ROS. For instance, when CBU interacts with hydrogen peroxide, the boronate moiety undergoes oxidation, resulting in the cleavage of the boronate group and the formation of a fluorescent coumarin derivative. This transformation allows for the quantification of H₂O₂ levels in various biological contexts .

Biochemical Pathways

The reaction of CBU with ROS influences several biochemical pathways, particularly those related to oxidative stress. The oxidation pathways affected by CBU include:

- Oxidative Stress Response : CBU's ability to detect ROS can provide insights into cellular responses to oxidative stress.

- Signal Transduction : The fluorescent signal generated can be utilized to study various signaling pathways influenced by ROS .

Pharmacological Properties

CBU exhibits several pharmacological activities that may contribute to its therapeutic potential:

- Antioxidant Activity : By detecting and quantifying ROS, CBU helps elucidate the antioxidant mechanisms in cells .

- Anticancer Effects : Studies indicate that coumarins, including CBU, show anti-proliferative activity against various cancer cell lines. This activity is attributed to their ability to induce apoptosis and inhibit tumor growth .

- Anti-inflammatory Properties : Coumarins have been reported to possess anti-inflammatory effects, which may also extend to CBU. The compound's role in modulating inflammatory pathways could be beneficial in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have highlighted the biological activity of CBU:

- Detection of H₂O₂ : A theoretical study characterized the oxidation mechanism of CBU when exposed to hydrogen peroxide. The findings confirmed that the reaction leads to significant fluorescence enhancement, allowing for sensitive detection of H₂O₂ levels in biological samples .

- Anticancer Activity : In vitro studies demonstrated that CBU could inhibit the growth of human tumor cell lines. The mechanism involves inducing oxidative stress within cancer cells, leading to increased apoptosis rates compared to untreated controls .

- Inflammation Studies : Research on natural coumarins suggests that compounds similar to CBU can modulate inflammatory responses. This property is crucial for developing therapies for chronic inflammatory conditions such as arthritis and other degenerative diseases .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNRAQZLNMHAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675779 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190788-61-5 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Coumarin-7-pinacolboronate interact with reactive oxygen species like hydrogen peroxide, and what are the downstream effects of this interaction?

A1: this compound (CBU) acts as a fluorescent probe by reacting with specific reactive oxygen species (ROS), primarily hydrogen peroxide (H2O2). The reaction mechanism involves the oxidation of the boronate group within CBU by H2O2 []. This oxidation leads to the cleavage of the boronate moiety, transforming the non-fluorescent CBU into a highly fluorescent coumarin derivative. This change in fluorescence intensity allows researchers to detect and quantify H2O2 levels in various systems.

Q2: The research mentions that the reaction mechanism is similar for various ROS. Does this mean the reaction rate is also similar, or are there differences?

A2: While the chemical reaction mechanism for CBU with different ROS like hydrogen peroxide, hypochlorous acid, peroxynitrite, and tyrosine hydroperoxide is nearly identical, the reaction rates vary significantly []. The specific chemical properties of each ROS influence the rate-limiting step of the reaction, leading to differences in reaction rates. This highlights the importance of considering the specific ROS being targeted when using CBU as a probe.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.